molecular formula C17H23FN2O4S B11087858 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)sulfonyl]carbamate

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)sulfonyl]carbamate

Cat. No.: B11087858
M. Wt: 370.4 g/mol
InChI Key: PPYNBSFRXMRRLN-KNVGNIICSA-N
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Description

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)sulfonyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a quinolizidine core, which is a bicyclic structure, and a sulfonylcarbamate group, which is known for its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)sulfonyl]carbamate typically involves multiple steps, starting from readily available precursors

    Formation of Quinolizidine Core: This can be achieved through a series of cyclization reactions involving amines and aldehydes under acidic or basic conditions.

    Introduction of Sulfonylcarbamate Group: This step involves the reaction of the quinolizidine intermediate with a sulfonyl chloride and a carbamate source under controlled conditions to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)sulfonyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinolizidine N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinolizidine N-oxides.

    Reduction: Sulfide derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)sulfonyl]carbamate involves its interaction with specific molecular targets in biological systems. The sulfonylcarbamate group is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinolizidine Alkaloids: These compounds share the quinolizidine core and are known for their biological activity.

    Sulfonylcarbamates: Compounds with similar functional groups that exhibit similar reactivity and potential biological activity.

Uniqueness

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)sulfonyl]carbamate is unique due to its specific combination of the quinolizidine core and the sulfonylcarbamate group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H23FN2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(4-fluorophenyl)sulfonylcarbamate

InChI

InChI=1S/C17H23FN2O4S/c18-14-6-8-15(9-7-14)25(22,23)19-17(21)24-12-13-4-3-11-20-10-2-1-5-16(13)20/h6-9,13,16H,1-5,10-12H2,(H,19,21)/t13-,16?/m0/s1

InChI Key

PPYNBSFRXMRRLN-KNVGNIICSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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